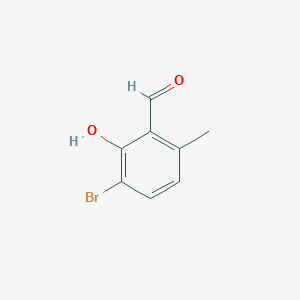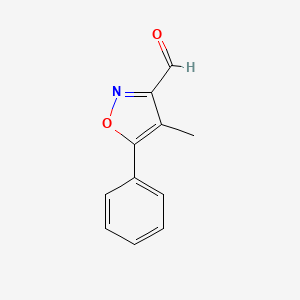
Dimethyl 5-methoxypyridine-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-methoxypyridine-2,3-dicarboxylate is an organic compound with the chemical formula C10H11NO5 and a molecular weight of 225.2 g/mol . It is typically found as a solid substance, often appearing as white to pale yellow crystals . This compound is known for its relatively low solubility, but it can dissolve in certain organic solvents such as ethanol and dimethylformamide . It is primarily used as an intermediate in organic synthesis, aiding in the production of other organic compounds .
Métodos De Preparación
The synthesis of Dimethyl 5-methoxypyridine-2,3-dicarboxylate generally involves organic synthesis reactions. One common method includes the esterification of 5-methoxypyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the reactants under reflux to facilitate the esterification process . Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Dimethyl 5-methoxypyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl 5-methoxypyridine-2,3-dicarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Dimethyl 5-methoxypyridine-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in organic synthesis, it may act as a reactant or intermediate, participating in various chemical reactions to form desired products . The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Dimethyl 5-methoxypyridine-2,3-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl pyridine-2,3-dicarboxylate: Lacks the methoxy group, which can influence its reactivity and solubility.
Dimethyl 5-hydroxypyridine-2,3-dicarboxylate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns .
Propiedades
IUPAC Name |
dimethyl 5-methoxypyridine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)8(11-5-6)10(13)16-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXVJVDCCNYZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate](/img/structure/B2674245.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2674251.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2674252.png)
![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/new.no-structure.jpg)
![2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2674254.png)
![2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2674258.png)

![Tert-butyl 2-[1-[(2-chloroacetyl)amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2674261.png)
